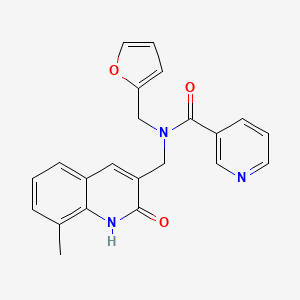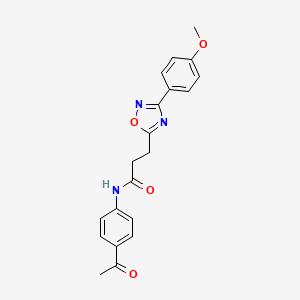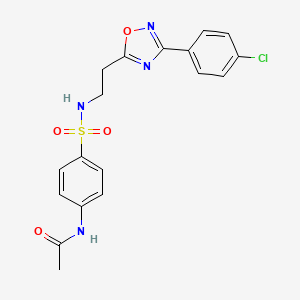
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of fatty acid binding protein 4 (FABP4), which has been linked to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases.
Mechanism of Action
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide works by inhibiting FABP4, a cytosolic protein that plays a crucial role in lipid metabolism and inflammation. FABP4 binds to and transports fatty acids to various cellular compartments, including the nucleus, where it activates pro-inflammatory signaling pathways. By inhibiting FABP4, this compound reduces the transport of fatty acids into the nucleus, thereby reducing inflammation and improving metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improving insulin sensitivity, reducing adiposity, and lowering plasma triglyceride levels. It has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for FABP4, making it a useful tool for studying the role of FABP4 in various metabolic disorders. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, including its potential therapeutic applications in various metabolic disorders, its mechanism of action, and its safety and toxicity profiles. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use and to investigate its long-term effects on metabolic function and cardiovascular health. Additionally, the development of more potent and selective FABP4 inhibitors may lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves several steps, including the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with N-(m-tolyl)butanamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce adiposity, and lower plasma triglyceride levels in animal models of obesity and diabetes. This compound has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-23-16)14-7-4-10-22-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXUNRYKGYQHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)







![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)
